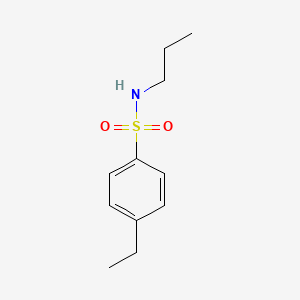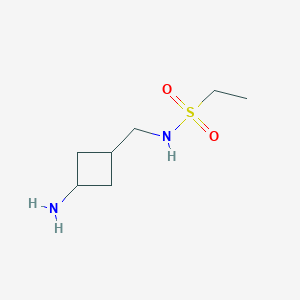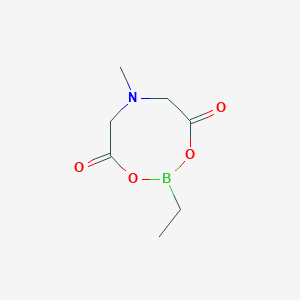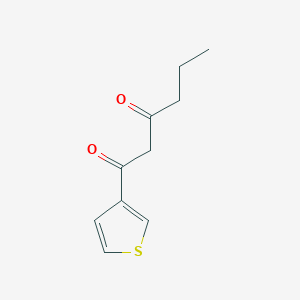
1-(Thiophen-3-yl)hexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-3-yl)hexane-1,3-dione is an organic compound that features a thiophene ring attached to a hexane-1,3-dione moiety Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while hexane-1,3-dione is a diketone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)hexane-1,3-dione typically involves the condensation of thiophene derivatives with hexane-1,3-dione. One common method is the reaction of 3-bromothiophene with hexane-1,3-dione under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(Thiophen-3-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diketone moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hexane-1,3-diol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
1-(Thiophen-3-yl)hexane-1,3-dione has several applications in scientific research:
作用機序
The mechanism of action of 1-(Thiophen-3-yl)hexane-1,3-dione largely depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
類似化合物との比較
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group and has applications in quantum chemistry and DNA binding studies.
1-(Thiophen-2-yl)butane-1,3-dione: Similar in structure but with a shorter carbon chain, used in various synthetic applications.
Uniqueness: 1-(Thiophen-3-yl)hexane-1,3-dione is unique due to its specific combination of a thiophene ring and a hexane-1,3-dione moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized materials and in medicinal chemistry research.
特性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC名 |
1-thiophen-3-ylhexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-2-3-9(11)6-10(12)8-4-5-13-7-8/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
KBGVKXMIPCWWEI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
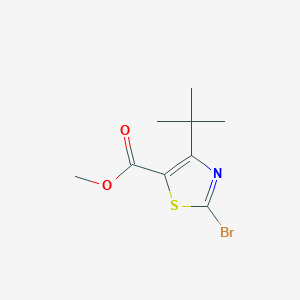
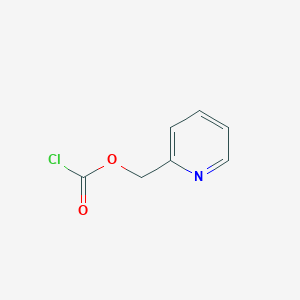
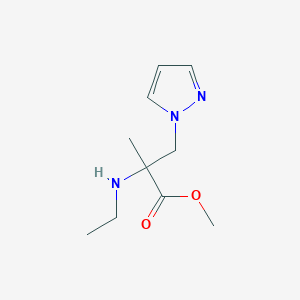
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
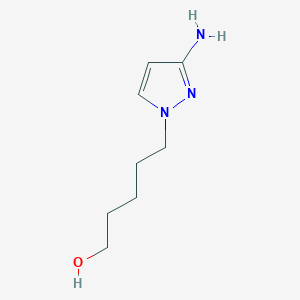
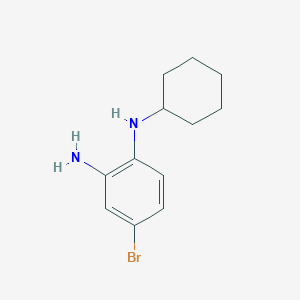
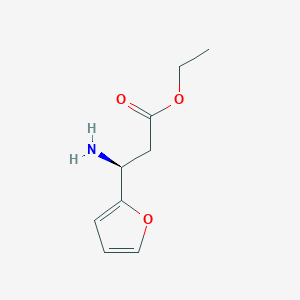
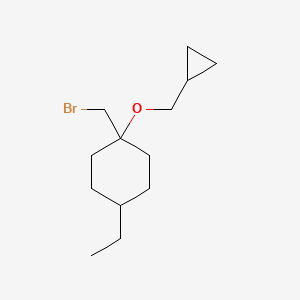
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
